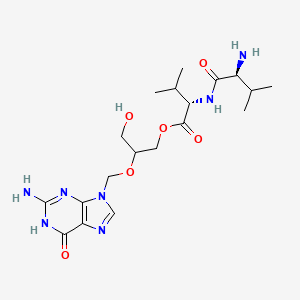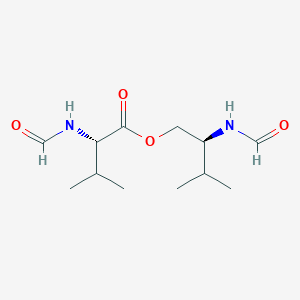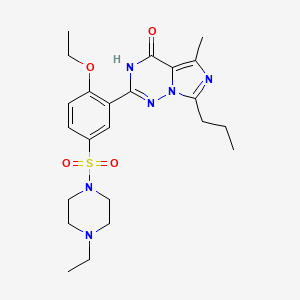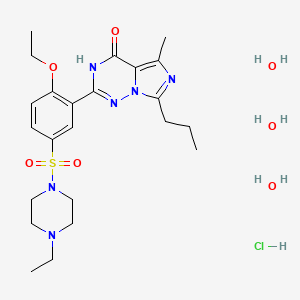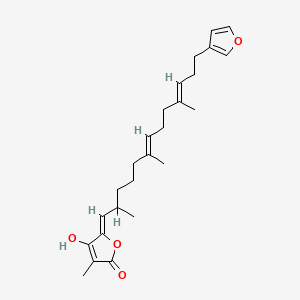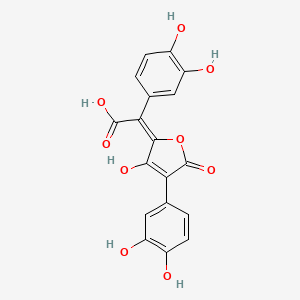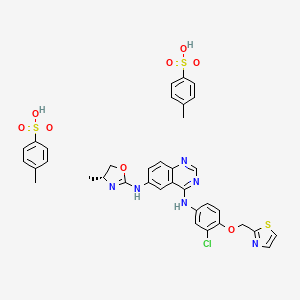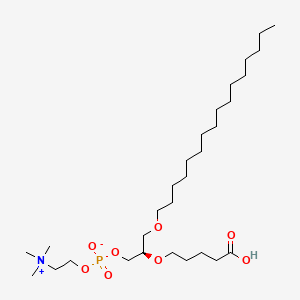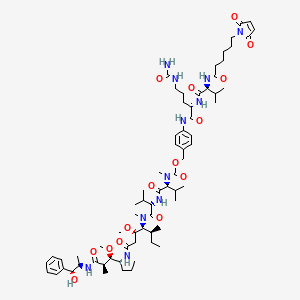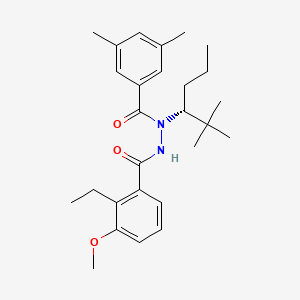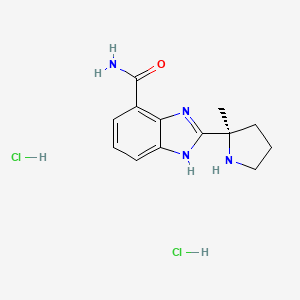![molecular formula C15H16N3NaO3S B611713 {(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid CAS No. 339304-10-8](/img/structure/B611713.png)
{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
説明
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It may include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability, reactivity, and spectroscopic properties.科学的研究の応用
Synthesis and Biological Activity
Synthesis and Stereochemistry : A study by Rahman et al. (2005) detailed the synthesis of novel compounds related to the specified chemical structure. This included an exploration of the stereochemistry and biological assays of these compounds (Rahman et al., 2005).
Antimicrobial Activity : The antimicrobial activity of similar thiazolidinone derivatives was studied by Alhameed et al. (2019), indicating some compounds showed antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).
Aldose Reductase Inhibitors : Kučerová-Chlupáčová et al. (2020) researched (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, finding them to be potent inhibitors of aldose reductase, with potential pharmacological applications (Kučerová-Chlupáčová et al., 2020).
Anticancer and Analgesic Activities
Anti-inflammatory and Analgesic Activities : Khalifa et al. (2008) synthesized new imidazolyl acetic acid derivatives and evaluated them for their anti-inflammatory and analgesic activities, showing promising results (Khalifa et al., 2008).
Anticancer Activity : Hassan et al. (2020) focused on the stereoselective synthesis of thiazolidine derivatives and their screening for anticancer activity, demonstrating significant activity against various cancer cell lines (Hassan et al., 2020).
Synthesis and Characterization
Characterization of Novel Compounds : Reddy et al. (2013) characterized novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety and evaluated their antimicrobial activity, indicating a fair degree of effectiveness (Reddy et al., 2013).
One-Pot Synthesis Protocol : Chavan et al. (2018) developed an efficient one-pot protocol for synthesizing substituted derivatives of 2-hydrazono-4-thiazolidinone-5-acetic acids, enhancing the process with ultrasonication (Chavan et al., 2018).
Synthesis of Related Derivatives : Sigmundová and Mečiarová (1997) described the direct synthesis of new 2-hydrazono-4-oxo-5-thiazolidineacetic acids, offering insights into their structural properties and synthesis methods (Sigmundová & Mečiarová, 1997).
Additional Applications and Studies
Rhodanineacetic Acid Derivatives : Doležel et al. (2009) prepared rhodanineacetic acid derivatives as potential antifungal compounds, analyzing their lipophilicity and antifungal effects (Doležel et al., 2009).
Synthesis and Electrophysical Studies : Naik et al. (2013) investigated novel Mannich bases bearing a pyrazolone moiety, focusing on their synthesis, characterization, and electrochemical behavior (Naik et al., 2013).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting or suggesting areas of future research based on the current understanding of the compound. It could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or new methods of synthesizing the compound.
I hope this general approach helps you in your study of chemical compounds. If you have specific questions about any of these categories, feel free to ask!
特性
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEAZCJUKPARQD-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



